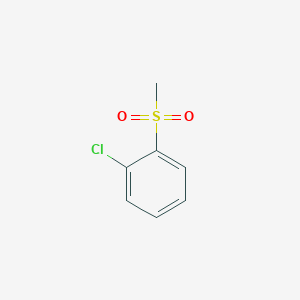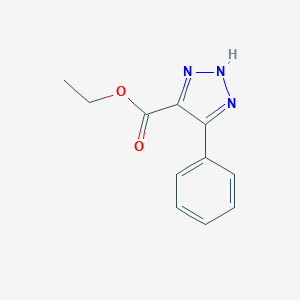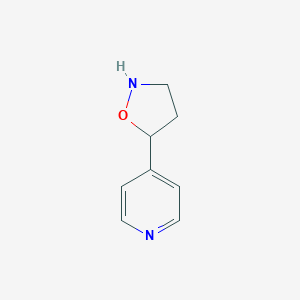
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate
Overview
Description
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is a compound belonging to the class of nitrofuran derivatives. These compounds are known for their broad-spectrum antibacterial properties, making them valuable in both medical and industrial applications. The compound’s structure includes a nitrofuran moiety linked to a hydantoin ring, which contributes to its unique chemical and biological properties .
Preparation Methods
The synthesis of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate typically involves the condensation of 5-nitrofurfural with hydantoin derivatives under specific reaction conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an aqueous or alcoholic medium, and the product is isolated through crystallization .
Industrial production methods often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form different derivatives, which may exhibit enhanced antibacterial activity.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives, which can further undergo various substitution reactions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrofuran ring, leading to the formation of various substituted derivatives
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various nitrofuran derivatives with potential antibacterial properties.
Biology: The compound is studied for its effects on bacterial cells, including its ability to inhibit bacterial growth and biofilm formation.
Medicine: It is explored for its potential use in treating bacterial infections, particularly those caused by Gram-negative and Gram-positive bacteria.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices and surfaces .
Mechanism of Action
The antibacterial activity of 1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate is primarily due to its ability to interfere with bacterial DNA, RNA, and protein synthesis. The compound is converted by bacterial nitroreductases into reactive intermediates that form adducts with bacterial macromolecules, leading to cell death. This mechanism involves multiple molecular targets and pathways, making it effective against a broad range of bacteria .
Comparison with Similar Compounds
1-(5-Nitrofurfurylideneamino)-3-hydantoinacetate can be compared with other nitrofuran derivatives such as:
Nitrofurantoin: Similar in structure but with different pharmacokinetic properties and spectrum of activity.
Furazolidone: Another nitrofuran derivative with distinct antibacterial and antiprotozoal activities.
Nitrofurazone: Known for its use in topical antibacterial treatments
The uniqueness of this compound lies in its specific structural features that confer unique antibacterial properties and potential for various applications.
Properties
IUPAC Name |
acetic acid;1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O5.C2H4O2/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;1-2(3)4/h1-3H,4H2,(H,10,13,14);1H3,(H,3,4)/b9-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCASJWXQFBOPZ-JSGFVSQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O.C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10169910 | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1749-92-4 | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001749924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hydantoin, 1-((5-nitrofurfurylidene)amino)-, acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10169910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


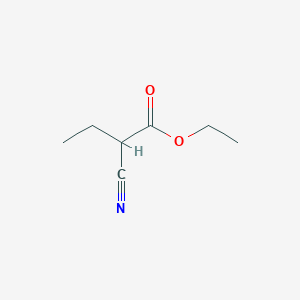
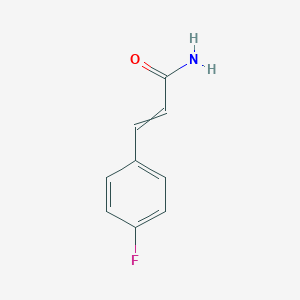
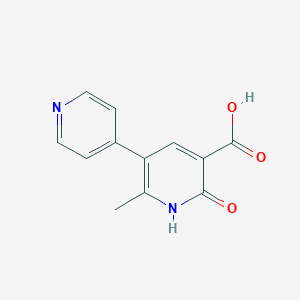
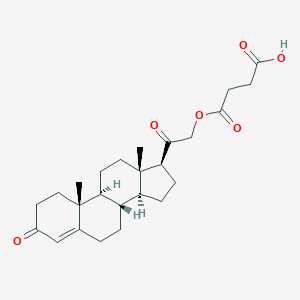
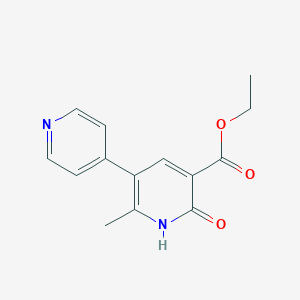

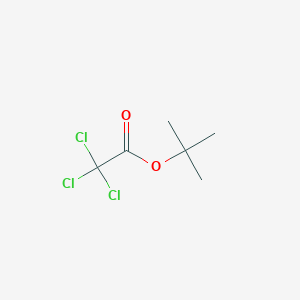
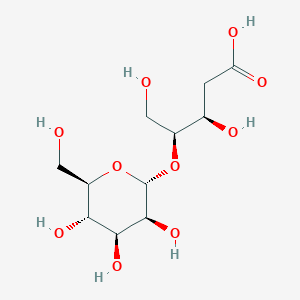
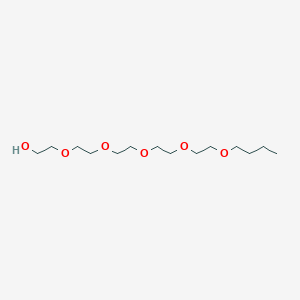

![(7,9a-dihydroxy-9-methyl-3-methylidene-2-oxospiro[3a,4,5,6a,7,9b-hexahydroazuleno[4,5-b]furan-6,2'-oxirane]-4-yl) (Z)-2-methylbut-2-enoate](/img/structure/B155330.png)
